Einecs 301-282-0
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Overview
Description
Einecs 301-282-0, also known by its CAS number 93982-95-7, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Chemical Reactions Analysis
Einecs 301-282-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.
Scientific Research Applications
Einecs 301-282-0 has various scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in studies related to its biological activity, toxicity, or potential therapeutic uses . In industry, it may be used in the production of materials, chemicals, or pharmaceuticals .
Comparison with Similar Compounds
Einecs 301-282-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (EC No. 203-770-8), bismuth tetroxide (EC No. 234-985-5), and mercurous oxide (EC No. 239-934-0) . Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Properties
CAS No. |
93982-95-7 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-chloroacetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H3ClO2/c7-6-4-2-1-3-5-6;3-1-2(4)5/h6H,1-5,7H2;1H2,(H,4,5) |
InChI Key |
DAGALDTZYOJOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(C(=O)O)Cl |
Origin of Product |
United States |
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